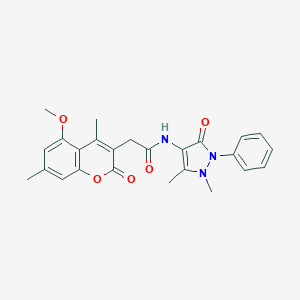![molecular formula C23H35N3O4S2 B258006 N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B258006.png)
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide (AMPP) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that it acts as an agonist of the mu-opioid receptor, which is involved in pain perception and modulation. Additionally, N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to produce potent analgesic effects in animal models, without causing significant side effects such as respiratory depression or addiction. Moreover, it has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potent analgesic effects, which can be useful in studying pain perception and modulation. Moreover, its antitumor activity makes it a potential candidate for the development of new anticancer drugs. However, the limitations of using N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential area of investigation is the development of new pain medications based on its potent analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide and its potential applications in cancer therapy. Moreover, the development of more efficient and cost-effective synthesis methods for N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide could facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is a novel compound that has shown potential applications in various scientific fields. Its potent analgesic effects and antitumor activity make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide.
Synthesemethoden
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is synthesized through a multistep process that involves the reaction of piperidine with 1-azepanecarboxylic acid, followed by the addition of thiol and phenylsulfonyl chloride. The final product is obtained through purification and crystallization. This method has been optimized to yield high purity and high yield of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent analgesic effects in animal models, making it a potential candidate for the development of new pain medications. Moreover, N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has demonstrated antitumor activity and has been investigated as a potential anticancer agent.
Eigenschaften
Produktname |
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide |
|---|---|
Molekularformel |
C23H35N3O4S2 |
Molekulargewicht |
481.7 g/mol |
IUPAC-Name |
N-[(2S)-1-(azepan-1-yl)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(benzenesulfonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H35N3O4S2/c1-31-18-13-21(23(28)25-14-7-2-3-8-15-25)24-22(27)19-11-16-26(17-12-19)32(29,30)20-9-5-4-6-10-20/h4-6,9-10,19,21H,2-3,7-8,11-18H2,1H3,(H,24,27)/t21-/m0/s1 |
InChI-Schlüssel |
LFMSEUMCRXFRAN-NRFANRHFSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N1CCCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CSCCC(C(=O)N1CCCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CSCCC(C(=O)N1CCCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxy-1-phenylethyl)-3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B257923.png)
![N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine](/img/structure/B257927.png)
![7-Methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257936.png)
![7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B257949.png)
![N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B257951.png)
![4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257955.png)
![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
![3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257963.png)
![N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B257977.png)

![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![2-[2-(Dimethylamino)ethyl]-6-methoxy-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257989.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257993.png)